What is the mechanism of action of 8-Chloroquinolin-3-amine hydrochloride
What is the mechanism of action of 8-Chloroquinolin-3-amine hydrochloride
Technical Guide: Unraveling the Potential Mechanism of Action of 8-Chloroquinolin-3-amine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroquinolin-3-amine hydrochloride is a substituted quinoline derivative that has emerged as a critical building block in medicinal chemistry. While its direct biological activity and mechanism of action are not extensively documented, its prevalence as a key intermediate in the synthesis of potent kinase inhibitors offers significant clues. This guide synthesizes the available information to propose a putative mechanism of action for 8-Chloroquinolin-3-amine hydrochloride and its derivatives, focusing on its potential role as a pharmacophore for VEGFR-2 inhibition. We will delve into the structural basis for this hypothesis and provide a comprehensive, step-by-step experimental workflow to validate this proposed mechanism.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Quinoline and its derivatives are privileged scaffolds in drug discovery, renowned for their ability to interact with the ATP-binding pocket of various kinases. Their planar bicyclic structure allows for favorable π-π stacking interactions with aromatic residues within the kinase hinge region, a common anchoring point for type I and type II inhibitors. The specific substitutions on the quinoline ring system dictate the selectivity and potency of these inhibitors.
8-Chloroquinolin-3-amine hydrochloride represents a strategically functionalized quinoline core. The 3-amino group serves as a versatile handle for synthetic elaboration, allowing for the introduction of various side chains to target specific regions of the kinase active site. The 8-chloro substituent can influence the electronic properties of the ring system and provide an additional point for interaction or metabolic blocking.
While this compound is primarily utilized as a synthetic intermediate, its inherent structural features suggest a potential, albeit likely weak, intrinsic affinity for certain kinases. The primary focus of this guide, however, is to explore the mechanism conferred by this scaffold to its more complex derivatives, particularly in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.
Proposed Mechanism of Action: A VEGFR-2 Hinge-Binding Pharmacophore
We hypothesize that the 8-chloroquinoline core of 8-Chloroquinolin-3-amine hydrochloride acts as a foundational hinge-binding element for VEGFR-2. In its derivatives, the quinoline nitrogen and the 3-amino group are predicted to form critical hydrogen bonds with the backbone of the VEGFR-2 hinge region, specifically with the amide nitrogen of Cys919 and the carbonyl oxygen of Glu917, respectively. This interaction is a hallmark of many potent VEGFR-2 inhibitors.
The 8-chloro group is positioned to occupy a small hydrophobic pocket near the hinge, potentially enhancing binding affinity and selectivity. The subsequent chemical modifications at the 3-amino position are crucial for extending into the deeper regions of the ATP-binding site, interacting with key residues such as Asp1046 in the DFG motif and residues in the gatekeeper region.
Signaling Pathway Context: VEGFR-2 and Angiogenesis
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Validation Workflow
To rigorously test the hypothesis that 8-Chloroquinolin-3-amine hydrochloride-derived compounds inhibit VEGFR-2 by binding to the ATP pocket, a multi-step experimental plan is proposed.
Workflow Overview
Figure 2: Experimental workflow for validating the mechanism of action.
Step 1: Synthesis of a Focused Derivative Library
Rationale: To test the hypothesis, it is essential to synthesize a small, focused library of compounds where diverse chemical moieties are appended to the 3-amino group of the 8-chloroquinoline core. This will allow for the establishment of a Structure-Activity Relationship (SAR).
Protocol:
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Starting Material: 8-Chloroquinolin-3-amine hydrochloride.
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Reaction: Standard amide coupling or reductive amination reactions to introduce a variety of side chains. For example, coupling with carboxylic acids of varying sizes, aromaticities, and hydrogen bonding potential.
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Purification: Purification of the synthesized derivatives using column chromatography.
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Characterization: Confirmation of the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and LC-MS.
Step 2: In Vitro Biochemical Kinase Assay
Rationale: This initial screen will determine the direct inhibitory activity of the synthesized compounds against the isolated VEGFR-2 kinase domain. This will provide IC50 values, a quantitative measure of potency.
Protocol:
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Assay Platform: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
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Enzyme: Recombinant human VEGFR-2 kinase domain.
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Substrate: A suitable peptide substrate for VEGFR-2.
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Compound Preparation: Prepare a serial dilution of each synthesized derivative in DMSO.
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Assay Procedure:
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Add the VEGFR-2 enzyme, substrate, and ATP to a 384-well plate.
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Add the serially diluted compounds.
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Incubate at room temperature for the recommended time (e.g., 60 minutes).
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Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
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Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
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Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Modification at 3-amino | Hypothetical IC50 (nM) |
| Derivative 1 | Small aliphatic chain | >1000 |
| Derivative 2 | Phenylacetamide | 250 |
| Derivative 3 | (4-Fluorophenyl)acetamide | 150 |
| Derivative 4 | (Indol-5-yl)acetamide | 50 |
Table 1: Hypothetical IC50 data from the VEGFR-2 biochemical assay.
Step 3: Cell-Based Target Engagement Assay
Rationale: To confirm that the compounds can enter cells and inhibit VEGFR-2 phosphorylation in a cellular context.
Protocol:
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Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.
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Procedure:
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Plate HUVECs and allow them to adhere overnight.
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Starve the cells in a serum-free medium for 4-6 hours.
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Pre-treat the cells with various concentrations of the active compounds for 1-2 hours.
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Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
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Lyse the cells and collect the protein lysates.
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Analysis (Western Blot):
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
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Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
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Quantify the band intensities to determine the inhibition of VEGF-induced VEGFR-2 phosphorylation.
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Step 4: Co-crystallography
Rationale: To obtain direct structural evidence of the binding mode of the most potent derivative with the VEGFR-2 kinase domain. This is the gold standard for mechanism of action studies.
Protocol:
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Protein Expression and Purification: Express and purify the human VEGFR-2 kinase domain (e.g., residues 807-1171).
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Co-crystallization:
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Concentrate the purified VEGFR-2 kinase domain.
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Incubate the protein with a 3-5 fold molar excess of the lead compound.
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Screen for crystallization conditions using commercially available sparse-matrix screens.
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Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
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Data Collection and Structure Determination:
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Collect X-ray diffraction data at a synchrotron source.
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Process the data and solve the crystal structure by molecular replacement using a known VEGFR-2 structure.
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Build and refine the model to clearly visualize the interactions between the compound and the active site residues.
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Conclusion
While 8-Chloroquinolin-3-amine hydrochloride itself is not a potent bioactive agent, its core structure represents a highly valuable pharmacophore for the development of potent and selective kinase inhibitors. The proposed mechanism, centered on hinge-binding to VEGFR-2, is strongly supported by the known binding modes of numerous quinoline-based inhibitors. The detailed experimental workflow provided in this guide offers a robust and logical path to validate this hypothesis, from initial biochemical screening to definitive structural elucidation. This systematic approach is fundamental in modern drug discovery to build a comprehensive understanding of a compound's mechanism of action, ultimately guiding the development of safer and more effective therapeutics.
References
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Chem-Space.com. 8-Chloroquinolin-3-amine hydrochloride | CAS 1207174-89-3. [Link]
